molecular formula C7H4F4O B1297691 4-Fluoro-3-(trifluoromethyl)phenol CAS No. 61721-07-1

4-Fluoro-3-(trifluoromethyl)phenol

Cat. No. B1297691
CAS RN: 61721-07-1
M. Wt: 180.1 g/mol
InChI Key: DHPCRFYUUWAGAH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenol, also known as 2-Fluoro-5-hydroxybenzotrifluoride or α,α,α,4-Tetrafluoro-m-cresol, is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenol is C7H4F4O . The molecular weight is 180.10 .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)phenol has a density of 1.4±0.1 g/cm³, a boiling point of 206.6±35.0 °C at 760 mmHg, and a flash point of 78.7±25.9 °C . It has a molar refractivity of 33.1±0.3 cm³ .

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-3-(trifluoromethyl)phenol is found in several FDA-approved drugs . The trifluoromethyl group (-CF3) is a common pharmacophore, a functional group that is responsible for a drug’s biological activity . For example, Fluoxetine, an antidepressant drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .

Synthesis of Polymers and Monomers

4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of polymers and monomers . Polymers and monomers are fundamental components in the production of plastics, resins, and other materials.

Production of Diaryl Ether

Diaryl ethers are a class of organic compounds that contain an ether group connecting two aryl groups. 4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of diaryl ether .

Organic Synthesis

4-Fluoro-3-(trifluoromethyl)phenol is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones and is a vital part of pharmaceutical, biotech, and chemical industries.

Medicinal Chemistry

In medicinal chemistry, 4-Fluoro-3-(trifluoromethyl)phenol is used to design and synthesize new drug molecules. The trifluoromethyl group can enhance the biological activity of drug molecules, making this compound valuable in medicinal chemistry .

Environmental Studies

4-Fluoro-3-(trifluoromethyl)phenol can be used in environmental studies. The presence of fluorinated organic compounds in the environment can be an indicator of pollution, and this compound can be used as a reference or standard in such studies.

Mechanism of Action

Target of Action

It is known that the compound can bind at the active site of certain mutants, such as the h61t (his-61→thr) mutant

Mode of Action

It has been observed that the molecule can bind at the active site of certain mutants This suggests that the compound may interact with its targets by binding to specific sites, thereby potentially altering their function

Biochemical Pathways

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Result of Action

It is known that the compound can bind at the active site of certain mutants , suggesting that it may have an effect at the molecular level

Safety and Hazards

4-Fluoro-3-(trifluoromethyl)phenol is a combustible liquid and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPCRFYUUWAGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345096
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)phenol

CAS RN

61721-07-1
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61721-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61721-07-1
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

70 g (0.39 mol) of 4-fluoro-3-trifluoromethylaniline, prepared according to G.C. Finger and colleagues, Journal of Med. Chem., 7, (1964), 572, are added a little at a time, while stirring, to 500 ml of a 2.5 N solution of sulphuric acid heated to a temperature of 65° C. The solution obtained is cooled to 0° C and 27 g of sodium nitrite dissolved in 45 ml of water are added whilst continuing the stirring and ensuring that the temperature does not exceed +5° C. After the end of the addition, the mixture is stirred for a further hour, during which it becomes perfectly clear. Thereafter, whilst carrying out a steam distillation, the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid. The speed of addition is regulated so that the phenol formed is immediately carried away. The distillate is cooled and is extracted repeatedly with ether. The ether solutions are combined and dried, the solvent is driven off and the residue is rectified. 37 g (yield: 52%) of 4-fluoro-3-trifluoromethyl-phenol, distilling at 84° C under 15 mm, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.